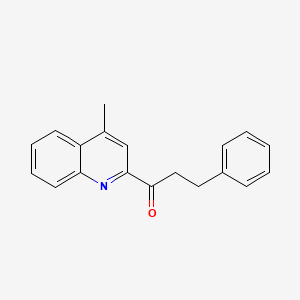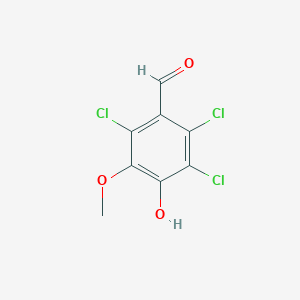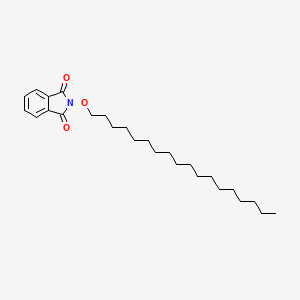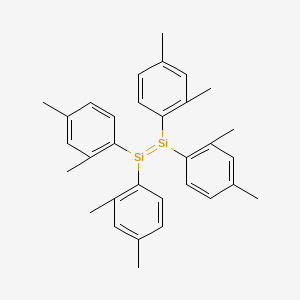
Tetrakis(2,4-dimethylphenyl)disilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,4-dimethylphenyl)disilene: is a silicon-based compound characterized by a silicon-silicon double bond. This compound belongs to the class of disilenes, which are silicon analogs of alkenes. Disilenes have garnered significant interest due to their unique structural and electronic properties, which differ markedly from those of their carbon analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.
Reduction: It can be reduced further under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Lithium naphthalenide or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.
Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.
Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.
Wirkmechanismus
The mechanism by which tetrakis(2,4-dimethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various reagents. The silicon-silicon double bond is more reactive than a carbon-carbon double bond due to its lower bond energy and higher reactivity towards small molecules . This reactivity allows disilenes to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Tetramesityldisilene: Another disilene with bulky mesityl groups.
Tetrakis(trialkylsilyl)disilene: A disilene with trialkylsilyl groups.
Comparison: Tetrakis(2,4-dimethylphenyl)disilene is unique due to the presence of 2,4-dimethylphenyl groups, which provide steric protection to the silicon-silicon double bond while allowing for interesting reactivity patterns. Compared to tetramesityldisilene and tetrakis(trialkylsilyl)disilene, this compound offers a balance between steric protection and reactivity, making it a valuable compound for studying silicon-silicon double bonds .
Eigenschaften
CAS-Nummer |
114391-92-3 |
|---|---|
Molekularformel |
C32H36Si2 |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane |
InChI |
InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3 |
InChI-Schlüssel |
RSGBFUWHLHAZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
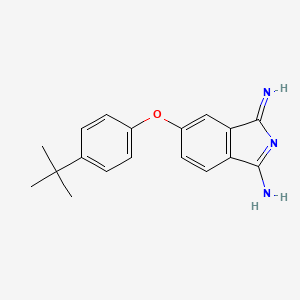
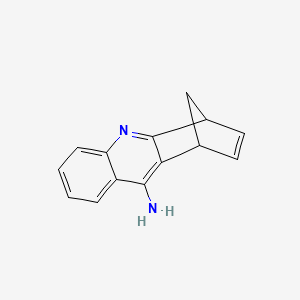
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
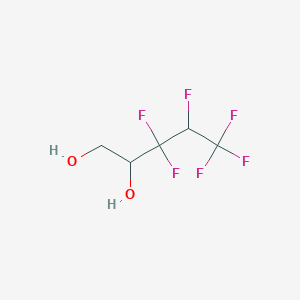
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
